6-bromo-5-fluoro-1H-indazol-3-amine
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Overview
Description
6-bromo-5-fluoro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-fluoro-1H-indazol-3-amine typically involves the formation of the indazole core followed by the introduction of bromine and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N–N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-fluoro-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-bromo-5-fluoro-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoro-1H-indazol-3-amine involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1H-indazol-3-amine
- 5-fluoro-1H-indazol-3-amine
- 6,7-difluoro-1H-indazol-3-amine
Uniqueness
6-bromo-5-fluoro-1H-indazol-3-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potency and selectivity in various applications compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C7H5BrFN3 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5BrFN3/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,(H3,10,11,12) |
InChI Key |
WAGKRDJPTLZPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NN=C2N |
Origin of Product |
United States |
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